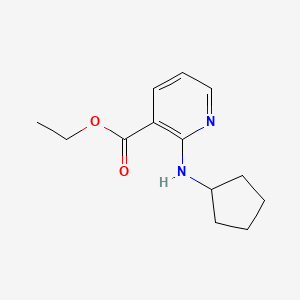

Ethyl 2-(cyclopentylamino)nicotinate

Description

Ethyl 2-(cyclopentylamino)nicotinate is a nicotinic acid derivative characterized by a cyclopentylamino substituent at the pyridine ring’s 2-position and an ethoxycarbonyl group at the 3-position. These derivatives are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-(cyclopentylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-5-9-14-12(11)15-10-6-3-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,14,15) |

InChI Key |

UGYUSOHLCHSJLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopentylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopentylamino group. One common method includes:

Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.

Amination: Ethyl nicotinate is then reacted with cyclopentylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclopentylamino)nicotinate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like halides or alkoxides.

Major Products:

Oxidation: Oxidized derivatives of the nicotinate moiety.

Reduction: Amine derivatives.

Substitution: Substituted nicotinate compounds.

Scientific Research Applications

Ethyl 2-(cyclopentylamino)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to modulate certain receptors and enzymes, leading to various biological effects. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of ethyl 2-(cyclopentylamino)nicotinate, highlighting substituent differences and their implications:

Key Observations :

- Substituent Effects: Amino Groups: Cyclopentylamino (target compound) vs. benzylamino (CAS 1706429-08-4) vs. propylamino (CAS 477865-83-1). Cyclopentyl’s steric bulk may enhance metabolic stability compared to linear alkyl or benzyl groups . Electron-Withdrawing Groups: Chlorine (CAS 1706429-08-4) and cyano (CAS 477865-83-1) at position 5 increase electrophilicity, favoring nucleophilic substitution reactions . Methoxy Groups: Position 6 methoxy (CAS 1233520-12-1) improves solubility but may reduce reactivity .

Research Findings and Challenges

- Structural Mischaracterization: Early reports of ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate (compound 5bf) were revised via NMR and X-ray crystallography, underscoring the need for rigorous structural validation .

- Toxicological Gaps: Many analogs, such as 1-(2-amino-6-nitrophenyl)ethanone, lack comprehensive toxicity data, limiting their industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.